Potassium carbonate-13C

Descripción

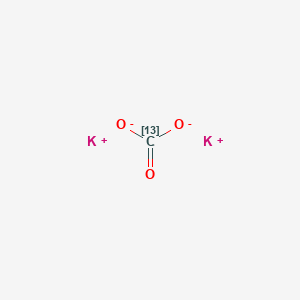

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to K₂CO₃ (Potassium Carbonate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of potassium carbonate (K₂CO₃), with a focus on its relevance in research and pharmaceutical development.

Chemical Structure and Formula

Potassium carbonate is an inorganic compound with the chemical formula K₂CO₃.[1] It is the dipotassium (B57713) salt of carbonic acid.[2] The compound consists of two potassium cations (K⁺) and one carbonate anion (CO₃²⁻).[1]

Chemical Identifiers:

Physicochemical Properties

Potassium carbonate is a white, hygroscopic solid that is highly soluble in water, forming a strongly alkaline solution.[1][3] It is insoluble in ethanol.[3][4] Often appearing as a damp or wet solid due to its deliquescent nature, it readily absorbs moisture from the air.[1][4]

| Property | Value |

| Appearance | White, hygroscopic solid[1] |

| Molar Mass | 138.205 g/mol [1] |

| Density | 2.43 g/cm³[1] |

| Melting Point | 891 °C (1,636 °F; 1,164 K)[1] |

| Boiling Point | Decomposes[1] |

| Solubility in water | 110.3 g/100 mL (20 °C)[1] |

| Acidity (pKa) | 10.25[1] |

Synthesis and Production

The primary industrial method for producing potassium carbonate involves the reaction of potassium hydroxide (B78521) with carbon dioxide:[1]

2 KOH + CO₂ → K₂CO₃ + H₂O

An alternative method involves treating potassium chloride with carbon dioxide in the presence of an organic amine to yield potassium bicarbonate, which is then calcined:[1]

2 KHCO₃ → K₂CO₃ + H₂O + CO₂

Experimental Protocol: Synthesis of 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes using K₂CO₃

This section details a representative experimental protocol where potassium carbonate is used as a reagent in a multi-step organic synthesis.

Objective: To synthesize 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes.[5]

Reagents and Conditions:

-

Potassium Carbonate (K₂CO₃) (2 equivalents)[5]

-

Dimethylformamide (DMF)[5]

-

Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA)[5]

-

Anhydrous Stannous Chloride (SnCl₂) (5 equivalents)[5]

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5 equivalents)[5]

-

Dry Tetrahydrofuran (THF)[5]

Step-by-step Procedure:

-

Step i: The initial reaction is carried out in DMF at room temperature for 30 minutes using 2 equivalents of K₂CO₃.[5]

-

Step ii: The reaction mixture is then treated with DMF-DMA and heated to 130°C for 3.5 hours.[5]

-

Step iii: Following this, the intermediate is refluxed in dry THF with 5 equivalents of anhydrous SnCl₂ for 6 hours.[5]

-

Step iv: In the final step, the product is refluxed in dry THF with 5 equivalents of SnCl₂·2H₂O for 18 hours to yield the target compound.[5]

Applications in Research and Drug Development

While not a therapeutic agent itself, potassium carbonate plays several crucial roles in the chemical and pharmaceutical sciences.

-

Catalyst and Reagent: It is widely used as a base in organic synthesis. For instance, it has been utilized as a catalyst in Biginelli-type reactions for the synthesis of dihydropyrimidines, which are known to possess antimicrobial activity.[6]

-

Drying Agent: In laboratory settings, K₂CO₃ is a common drying agent for ketones, alcohols, and amines before distillation.[3]

-

Buffering Agent: Its alkaline properties make it an effective buffering agent to control pH in various chemical reactions and formulations, including in the production of wine.[3]

-

Excipient in Formulations: Potassium carbonate can be used as an excipient in drug formulations.[7]

-

Potassium Supplement: It can serve as a dietary supplement to address low blood potassium levels.[4]

It is important to note that while "K2" is a term often associated with synthetic cannabinoids, this is distinct from the chemical compound K₂CO₃.[8][9] The term "K2" in that context refers to a brand of herbal incense products containing synthetic cannabinoid receptor agonists.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow and a conceptual relationship involving K₂CO₃ in a synthetic chemistry context.

Caption: A generalized workflow for an organic synthesis reaction utilizing K₂CO₃ as a base.

References

- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 2. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium carbonate | 584-08-7 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ(9)-THC: mechanism underlying greater toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Potassium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Potassium carbonate-¹³C (K₂¹³CO₃), a critical isotopically labeled reagent in various scientific and pharmaceutical applications. This document details the primary synthesis pathway, outlines a specific experimental protocol, presents relevant quantitative data, and discusses the transition from laboratory-scale synthesis to industrial manufacturing.

Introduction

Potassium carbonate-¹³C is a stable isotope-labeled compound widely used in tracer studies to elucidate metabolic pathways, reaction mechanisms, and carbon flow in biological and chemical systems.[1] Its application spans diverse fields, including drug development, environmental science, and materials research. The ¹³C isotope serves as a non-radioactive tag, allowing for the tracking of molecules through complex processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of high-purity K₂¹³CO₃ with a high degree of isotopic enrichment is crucial for the accuracy and reliability of these studies.

Core Synthesis Pathway: Carbonation of Potassium Hydroxide (B78521)

The most prevalent and industrially scalable method for the synthesis of Potassium carbonate-¹³C is the direct carbonation of potassium hydroxide (KOH) with ¹³C-labeled carbon dioxide (¹³CO₂). This method is favored for its straightforward reaction pathway and the high efficiency of isotopic incorporation.

The fundamental chemical reaction is as follows:

2 KOH + ¹³CO₂ → K₂¹³CO₃ + H₂O

This reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate-¹³C can be isolated by crystallization.

Signaling Pathway Diagram

Caption: General synthesis pathway for Potassium carbonate-¹³C.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a detailed methodology for the synthesis of Potassium carbonate-¹³C in a laboratory setting. This procedure is designed to ensure high isotopic enrichment and chemical purity.

Materials and Equipment:

-

Potassium hydroxide (KOH) pellets, analytical grade

-

¹³C-labeled carbon dioxide (¹³CO₂) gas (≥98 atom % ¹³C)

-

Deionized, CO₂-free water

-

Ethanol (95%)

-

Diethyl ether

-

Schlenk line or similar inert gas setup

-

Gas-tight syringe or mass flow controller

-

Reaction vessel (e.g., three-necked round-bottom flask) with a magnetic stirrer

-

Gas inlet and outlet adapters

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation of Potassium Hydroxide Solution:

-

In the reaction vessel, dissolve a pre-weighed amount of potassium hydroxide pellets in deionized, CO₂-free water under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric ¹²CO₂. The concentration of the KOH solution should be carefully controlled (e.g., 40-50% w/v).

-

Cool the solution to 0-5 °C using an ice bath. The dissolution of KOH is highly exothermic.

-

-

Carbonation with ¹³CO₂:

-

Slowly bubble a stoichiometric amount of ¹³CO₂ gas into the vigorously stirred, cooled KOH solution. The ¹³CO₂ can be introduced via a gas-tight syringe or a mass flow controller to ensure accurate addition.

-

The reaction is exothermic; maintain the temperature of the reaction mixture below 20 °C to favor the formation of carbonate over bicarbonate.

-

Continue stirring for 1-2 hours after the addition of ¹³CO₂ is complete to ensure the reaction goes to completion.

-

-

Crystallization and Isolation:

-

Potassium carbonate-¹³C will precipitate out of the solution as the reaction proceeds. To enhance crystallization, the solution can be further cooled or partially evaporated under reduced pressure.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid sequentially with cold deionized water, followed by ethanol, and finally diethyl ether to remove any unreacted starting materials and residual water.

-

For higher purity, recrystallization can be performed. Dissolve the crude product in a minimum amount of hot deionized water and allow it to cool slowly to form crystals. Filter the purified crystals.

-

-

Drying:

-

Dry the purified Potassium carbonate-¹³C in a vacuum oven at a temperature above 100 °C to remove any water of hydration and obtain the anhydrous salt.

-

Experimental Workflow Diagram

References

A Technical Guide to Isotopic Purity and Enrichment of Potassium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Potassium carbonate-¹³C (K₂¹³CO₃). It details the synthesis, analytical methodologies for determining isotopic enrichment, and applications in metabolic research, offering a valuable resource for professionals in the scientific community.

Quantitative Data: Isotopic Purity and Enrichment

Commercially available Potassium carbonate-¹³C is characterized by high isotopic purity and chemical purity, making it a reliable tracer for various scientific applications. The quantitative specifications are summarized below.

| Parameter | Typical Value | Notes |

| Isotopic Purity (¹³C) | ≥ 98 atom % | This indicates that at least 98% of the carbon atoms in the compound are the ¹³C isotope. |

| Chemical Purity | ≥ 98% | Refers to the percentage of the material that is K₂¹³CO₃, exclusive of isotopic composition. |

Synthesis of Potassium Carbonate-¹³C

The primary method for synthesizing Potassium carbonate-¹³C involves the reaction of potassium hydroxide (B78521) (KOH) with carbon dioxide enriched in ¹³C (¹³CO₂). This straightforward acid-base reaction yields the desired labeled product.

A logical workflow for the synthesis is outlined below:

Caption: Synthesis workflow for Potassium carbonate-¹³C.

Experimental Protocol: Synthesis of Potassium Carbonate-¹³C

-

Preparation of Reactants: A solution of potassium hydroxide (KOH) in a suitable solvent (e.g., water or a mixture of tetrahydrofuran (B95107) and water) is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

Reaction with ¹³CO₂: Carbon dioxide gas enriched with the ¹³C isotope is bubbled through the stirred KOH solution. The reaction is typically carried out at room temperature.

-

Precipitation: As the reaction proceeds, Potassium carbonate-¹³C, being less soluble, precipitates out of the solution. The reaction is monitored until the desired amount of precipitate is formed.

-

Isolation and Purification: The resulting solid is isolated by filtration. The collected solid is then washed with a suitable solvent (e.g., cold water or an organic solvent) to remove any unreacted starting materials and byproducts.

-

Drying: The purified Potassium carbonate-¹³C is dried under vacuum at an elevated temperature (e.g., 50°C) to yield the final crystalline product.

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of Potassium carbonate-¹³C is primarily determined using two analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. The method relies on the direct detection of the ¹³C nucleus.

Experimental Protocol: ¹³C NMR for Isotopic Enrichment

-

Sample Preparation: A known amount of the Potassium carbonate-¹³C sample (approximately 50-100 mg) is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). A known quantity of a ¹³C-containing internal standard with a distinct chemical shift, such as sodium acetate-¹³C, is added. A relaxation agent, like chromium(III) acetylacetonate, may also be added to shorten the long spin-lattice relaxation time (T₁) of the carbonate carbon.[1][2]

-

NMR Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Key acquisition parameters, such as the relaxation delay (D1), are optimized to ensure full relaxation of the ¹³C nuclei between scans, which is crucial for quantitative accuracy.

-

Data Processing and Analysis: The resulting spectrum is processed, and the integrals of the peaks corresponding to the carbonate-¹³C and the internal standard are determined. The isotopic enrichment is calculated by comparing the integral of the sample peak to that of the known standard.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for determining the ratio of stable isotopes. For carbonate samples, the analysis involves the conversion of the carbonate to CO₂ gas, which is then analyzed by the mass spectrometer.

Experimental Protocol: IRMS for ¹³C Analysis of Carbonates

-

Sample Preparation: A small, precisely weighed amount of the powdered Potassium carbonate-¹³C sample (typically 300-500 µg) is placed into a sample vial.[3]

-

Acid Digestion: The vial is sealed and flushed with an inert gas (e.g., helium) to remove atmospheric CO₂. A controlled amount of anhydrous phosphoric acid is then added to the vial to react with the carbonate and produce CO₂ gas.[3][4] The reaction is allowed to proceed to completion, often accelerated by heating.[3]

-

Gas Analysis: The CO₂ gas generated in the headspace of the vial is introduced into the IRMS instrument. The instrument ionizes the CO₂ molecules and separates the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio.

-

Data Analysis: The detector measures the ion currents for each isotopologue, and the ratio of ¹³C to ¹²C is calculated. This ratio is then compared to that of a certified reference material (e.g., Vienna Pee Dee Belemnite - VPDB) to determine the isotopic enrichment.[3]

Applications in Metabolic Research and Drug Development

Potassium carbonate-¹³C, often used in the form of bicarbonate in physiological buffers, is a valuable tracer for studying metabolic pathways. Its non-radioactive nature makes it safe for use in a wide range of in vitro and in vivo studies.

A key application is in metabolic flux analysis, where the incorporation of the ¹³C label from bicarbonate into various metabolites is tracked to elucidate pathway activity. One such pathway is the Urea Cycle, where bicarbonate is a substrate for carbamoyl (B1232498) phosphate (B84403) synthetase.

Caption: Tracing ¹³C from bicarbonate through the Urea Cycle.

In drug development, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. By tracing the metabolic fate of a ¹³C-labeled drug, researchers can identify its metabolites and understand its mechanism of action. This information is crucial for assessing the safety and efficacy of new therapeutic agents.

References

In-Depth Technical Guide: Potassium Carbonate-¹³C (CAS No. 122570-45-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive information on Potassium Carbonate-¹³C (CAS No. 122570-45-0), a stable isotope-labeled compound. It is the ¹³C-labeled version of potassium carbonate. This document details its chemical and physical properties, applications in research, and provides an example of its use in experimental protocols. Due to its nature as a simple inorganic salt, this guide focuses on its utility as a research tool rather than on pharmacological effects.

Chemical Identification and Properties

Potassium Carbonate-¹³C is a white, solid, inorganic compound. The presence of the stable isotope ¹³C makes it a valuable tracer for a variety of scientific studies, particularly in metabolic research and organic synthesis.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 122570-45-0 |

| Chemical Name | dipotassium (B57713);oxo(1-¹³C)methanediolate[] |

| Synonyms | Potassium carbonate-¹³C, Carbonic-¹³C acid, dipotassium salt |

| Molecular Formula | K₂¹³CO₃ |

| InChI | 1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |

| InChI Key | BWHMMNNQKKPAPP-GOCMCNPZSA-L |

| SMILES | [K+].[K+].[O-]--INVALID-LINK--=O |

Table 2: Physicochemical Properties of Potassium Carbonate-¹³C vs. Natural Abundance Potassium Carbonate

| Property | Potassium Carbonate-¹³C (CAS 122570-45-0) | Potassium Carbonate (CAS 584-08-7) |

| Molecular Weight | 139.20 g/mol | 138.205 g/mol [4] |

| Appearance | White solid[4][5] | White, hygroscopic solid[4] |

| Melting Point | 891 °C (decomposes)[1][6] | 891 °C (decomposes)[4][5] |

| Solubility in Water | Soluble[4] | 110.3 g/100 mL (20 °C)[4] |

| Solubility in Organic Solvents | Insoluble in ethanol[7] | Insoluble in alcohol and acetone[4] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | Natural abundance |

Applications in Research and Development

The primary utility of Potassium Carbonate-¹³C lies in its application as a stable isotope tracer. Stable heavy isotopes of elements like carbon are incorporated into molecules to serve as tracers for quantification and pathway analysis in drug development and metabolic research.[1]

Metabolic Studies and Flux Analysis

Potassium Carbonate-¹³C can serve as a source of labeled carbon dioxide or bicarbonate in metabolic studies. [13C]bicarbonate is used to estimate CO₂ production rates and study metabolic fates of substrates.[8] In ¹³C metabolic flux analysis (MFA), cells are cultured with a ¹³C-labeled substrate. The incorporation of ¹³C into downstream metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathway activities.[9]

Organic Synthesis

In organic synthesis, Potassium Carbonate-¹³C can be used as a labeled reagent to introduce a ¹³C atom at a specific position in a molecule. This allows for precise monitoring of reaction mechanisms and product formation without the risks associated with radioactive isotopes.[2] Unlabeled potassium carbonate is widely used as a base in various organic reactions, including alkylations, arylations, and metal-catalyzed coupling reactions.[10] The labeled counterpart can be used in mechanistic studies of these reactions.

Experimental Protocols

General Workflow for ¹³C Labeling Studies

The following diagram illustrates a typical workflow for a ¹³C labeling experiment in cell culture, a common application for labeled compounds like Potassium Carbonate-¹³C.

References

- 1. Potassium carbonate-13C | CAS#:122570-45-0 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 4. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 5. Potassium Carbonate: Structure, Properties & Uses of K2CO3 [turito.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 8. Use of [13C]bicarbonate for metabolic studies in preterm infants: intragastric versus intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Potassium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium carbonate-¹³C (K₂¹³CO₃), a stable isotope-labeled compound crucial for various scientific applications. This document details its chemical and physical properties, outlines its use in research, provides experimental protocols for its analysis, and illustrates key processes through diagrams.

Core Properties and Specifications

Potassium carbonate-¹³C is a variant of potassium carbonate where the standard carbon-12 atom is replaced with a carbon-13 isotope. This isotopic labeling is essential for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing of carbon atoms through chemical and biological pathways.

Table 1: Chemical and Physical Properties of Potassium Carbonate-¹³C

| Property | Value | Reference |

| Molecular Weight | 139.20 g/mol | [1][2] |

| Linear Formula | K₂¹³CO₃ | |

| CAS Number | 122570-45-0 | [3] |

| Appearance | White, hygroscopic solid | [4] |

| Melting Point | 891 °C | [2] |

| Isotopic Purity | ≥ 98 atom % ¹³C | [2][3] |

| Chemical Purity | ≥ 98% | [1][5] |

| Solubility | Highly soluble in water; insoluble in ethanol | [4][6] |

Applications in Research and Development

The primary utility of Potassium carbonate-¹³C lies in its role as a precursor and a reagent in synthetic chemistry, particularly for introducing a ¹³C label into target molecules.

-

Isotopic Labeling: It serves as a fundamental building block for synthesizing ¹³C-labeled organic compounds. These labeled molecules are indispensable in metabolic research, drug metabolism and pharmacokinetics (DMPK) studies, and environmental fate studies.

-

Mechanistic Studies: Researchers utilize K₂¹³CO₃ to elucidate reaction mechanisms. By tracking the position of the ¹³C atom in reaction products, chemists can determine the pathways of bond formation and cleavage.

-

NMR Spectroscopy: In ¹³C NMR studies, compounds enriched with ¹³C provide significantly enhanced signals, facilitating structural elucidation and dynamic studies.[7][8] It is also used in solid-state NMR studies to investigate phase transitions and molecular dynamics in materials like potassium hydrogen carbonate.[9]

-

Catalysis: Potassium carbonate itself is a widely used base in organic synthesis for reactions such as phenol (B47542) alkylation, ester hydrolysis, and as a dehydrating agent.[10] The labeled version can be used to study the role of the carbonate species in catalytic cycles.

Below is a diagram illustrating the logical flow of its primary applications.

Synthesis and Production

The commercial synthesis of potassium carbonate is achieved through the reaction of potassium hydroxide (B78521) with carbon dioxide.[4] For the ¹³C-labeled version, isotopically enriched carbon dioxide (¹³CO₂) is used.

An alternative historical method involves treating potassium chloride with carbon dioxide in the presence of an organic amine to yield potassium bicarbonate, which is subsequently calcined.[4]

Experimental Protocols: ¹³C NMR Analysis

The analysis of Potassium carbonate-¹³C and the compounds synthesized from it heavily relies on ¹³C NMR spectroscopy. Below is a generalized protocol for solution-state analysis.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm isotopic incorporation and determine the chemical shift.

Materials and Equipment:

-

Potassium carbonate-¹³C sample

-

Deuterated solvent (e.g., D₂O)

-

Internal standard (optional, e.g., imidazole)[11]

-

NMR tubes (5 mm or 10 mm)

-

NMR Spectrometer (e.g., 400, 500, or 600 MHz)[11]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the Potassium carbonate-¹³C sample.

-

Dissolve the sample in a suitable volume of D₂O (e.g., 0.6-0.7 mL for a 5 mm tube). The concentration is typically around 0.5 M for optimal signal.[8]

-

If an internal standard is required for quantification or precise chemical shift referencing, add a known quantity to the solution.[11]

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal from the D₂O solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the ¹³C probe to the correct frequency.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment (e.g., a simple Bloch decay pulse sequence).[8]

-

Key parameters to set include:

-

Spectral Width: Sufficient to cover the expected chemical shift range of carbonates (e.g., 20-40 kHz).[8]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the ¹³C nucleus.

-

Pulse Width: Calibrated for a 90° pulse.

-

Number of Scans: Dependent on sample concentration; may range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

-

Initiate data acquisition. A ¹³C NMR signal for a mixture of potassium carbonate/bicarbonate in D₂O appears around 164-165 ppm.[11]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Reference the spectrum. If no internal standard is used, the residual solvent signal can be used, or it can be externally referenced to a standard like TMS.[8]

-

The following workflow diagram illustrates this experimental process.

Safety and Handling

Potassium carbonate is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][5]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place.[1][5] Due to its hygroscopic nature, it will readily absorb moisture from the air.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. Potassium carbonate (¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Potassium carbonate-13C 13C 98atom 122570-45-0 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 5. Potassium carbonate (¹³C, 98%) - Cambridge Isotope Laboratories, CLM-152-1 [isotope.com]

- 6. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Solid Potassium Carbonate-¹³C

For researchers, scientists, and drug development professionals, the safe handling of isotopically labeled compounds is paramount to ensure both personal safety and experimental integrity. This in-depth guide provides critical safety and handling precautions for solid Potassium carbonate-¹³C. While the ¹³C isotope does not alter the chemical reactivity compared to its natural abundance counterpart, the compound's physical and chemical properties necessitate stringent handling protocols.

Hazard Identification and Classification

Potassium carbonate-¹³C is classified as an irritant.[1][2][3] Contact with skin, eyes, or the respiratory tract can cause irritation.[1][3][4][5] Ingestion of significant quantities may lead to more severe health effects, including gastrointestinal irritation and burns.[4]

GHS Hazard Statements:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Potassium carbonate-¹³C is essential for its safe handling and storage.

| Property | Value |

| Appearance | White, solid (powder or granules) |

| Odor | Odorless |

| Melting Point | 899 °C (1650 °F)[4] |

| pH | 11-13 (138 g/L solution at 25 °C)[4] |

| Solubility | Very soluble in water (approx. 112 g/100g H₂O at 20°C)[6] |

| Stability | Stable under recommended storage conditions.[7] Moisture sensitive.[6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area.[1][5][7][8][9] Use a fume hood or provide local exhaust ventilation where dust may be generated.[5][6][9]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5][6][7][8][9][10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber), a lab coat, or coveralls to prevent skin contact.[4][5][6][7][8][10]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[4][5][6][7][8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6][7][8][9][11][12]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][5][6][7][11]

-

Keep the container tightly closed when not in use.[1][5][10][12]

Storage

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling solid Potassium carbonate-¹³C in a laboratory setting.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][7][8][10][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][8][10] Get medical attention if irritation develops.[4][7][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8][10] Seek immediate medical attention.[4][8][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][8][10][11] |

Toxicological Information

The primary toxicological concerns are related to its irritant properties.

| Metric | Value | Species |

| Oral LD50 | 1870 mg/kg[9][11] | Rat |

| Dermal LD50 | >2000 mg/kg[11] | Rabbit |

| Inhalation LC50 | >4.96 mg/L (4.5 hours)[11] | Rat |

Carcinogenicity: This product is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[4][7]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from hazard recognition to mitigation and emergency response.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][8][10] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the product to enter drains.[2][5][7][9]

By adhering to the guidelines outlined in this technical guide, researchers and scientists can significantly mitigate the risks associated with the handling of solid Potassium carbonate-¹³C, ensuring a safe and productive laboratory environment.

References

- 1. carlroth.com [carlroth.com]

- 2. gustavus.edu [gustavus.edu]

- 3. redox.com [redox.com]

- 4. ineos.com [ineos.com]

- 5. chemos.de [chemos.de]

- 6. westliberty.edu [westliberty.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Fisher Scientific - MSDS [www2.atmos.umd.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. armandproducts.com [armandproducts.com]

- 12. Potassium Carbonate SDS MSDS Sheet [mubychem.com]

An In-depth Technical Guide to the Solubility of Potassium Carbonate-¹³C

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium carbonate-¹³C (K₂¹³CO₃). As a stable isotope-labeled version of potassium carbonate, its physical properties, including solubility, are considered identical to its unlabeled counterpart, K₂CO₃. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction to Potassium Carbonate-¹³C

Potassium carbonate-¹³C (CAS No: 122570-45-0) is a stable isotope-labeled inorganic salt where the standard carbon-12 atom in the carbonate anion is replaced with a carbon-13 isotope.[1][2] This labeling makes it a valuable tool in various research applications, including metabolic studies, carbon dioxide fixation research, and as a synthetic intermediate for introducing a ¹³C label into organic molecules.[1][3] Physically, it is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution.[4][5][6] Its solubility in organic solvents, however, is significantly more limited.

Quantitative Solubility Data

The solubility of Potassium carbonate-¹³C is presented below, based on data for unlabeled potassium carbonate.

2.1 Solubility in Aqueous Solutions

Potassium carbonate exhibits high solubility in water, which increases with temperature.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / 100 mL) |

| 0 | 105.5[7] | - |

| 10 | 108.0[7] | - |

| 20 | 110.5[7] | 112[7] |

| 25 | 111[7] | - |

| 30 | 113.7[7] | - |

| 100 | 155.7[7] | 149.2[4] |

2.2 Solubility in Organic Solvents

The solubility of potassium carbonate in organic solvents is generally low to negligible. It is considered insoluble in acetone (B3395972) and ethanol.[4][7][8][9] However, it shows some solubility in polar aprotic and other organic solvents as detailed below.

| Solvent | Category | Solubility | Temperature |

| Methanol | Alcohol | 3.11 g / 100 mL[4] | 25 °C |

| Methanol | Alcohol | 16,500 ppm (1.65 g / 100 mL)[10] | Ambient |

| Ethanol | Alcohol | 904 ppm (0.09 g / 100 mL)[10] | Ambient |

| Isopropanol | Alcohol | 4.0 ppm[10] | Ambient |

| Ethylene Glycol | Glycol | 15,300 ppm (1.53 g / 100 mL)[10] | Ambient |

| Dimethylformamide (DMF) | Amide | 7.5 g / L[8] | Ambient |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 47 g / L[8] | Ambient |

| N,N-Dimethylacetamide | Amide | 4.6 g / L[8] | Ambient |

| N-Methyl-2-pyrrolidone | Amide | 23.7 g / L[8] | Ambient |

| Sulfolane | Sulfone | 16 g / L[8] | Ambient |

| Acetone | Ketone | Insoluble[4][8][9] | Ambient |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory method for determining the solubility of an inorganic salt like Potassium carbonate-¹³C in a given solvent as a function of temperature.

3.1 Objective To quantitatively determine the maximum mass of Potassium carbonate-¹³C that can be dissolved in a specified volume of a solvent at various temperatures.

3.2 Materials and Equipment

-

Potassium carbonate-¹³C

-

Solvent of interest (e.g., deionized water, ethanol)

-

Jacketed reaction vessel or multiple test tubes

-

Temperature-controlled water bath or heating mantle

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.001 g)

-

Volumetric pipettes and flasks

-

Drying oven

-

Weighing dishes (pre-weighed)

-

Filtration apparatus (e.g., syringe filters)

3.3 Procedure: Isothermal Saturation Method

-

Preparation: Add a precisely measured volume of the chosen solvent (e.g., 25.0 mL) to a jacketed reaction vessel or test tube equipped with a magnetic stir bar.

-

Temperature Control: Place the vessel in the temperature-controlled bath and allow the solvent to equilibrate to the desired temperature (e.g., 20 °C).

-

Salt Addition: Begin adding small, weighed portions of Potassium carbonate-¹³C to the solvent while stirring vigorously.

-

Achieving Saturation: Continue adding the salt until a small amount of undissolved solid persists at the bottom of the vessel, indicating that the solution is saturated.

-

Equilibration: Allow the mixture to stir at the constant temperature for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Sample Collection: Stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette. To avoid drawing in solid particles, a syringe filter can be used.

-

Mass Determination: Dispense the collected supernatant into a pre-weighed weighing dish and record the exact mass of the solution.

-

Solvent Evaporation: Place the weighing dish in a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 110-120 °C). Heat until a constant mass is achieved.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator, then weigh the dish containing the dry Potassium carbonate-¹³C residue.

-

Calculation:

-

Mass of dissolved salt = (Mass of dish + dry salt) - (Mass of dish).

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry salt).

-

Solubility (g / 100 g solvent) = (Mass of dissolved salt / Mass of solvent) * 100.

-

-

Repeat for Other Temperatures: Repeat steps 2-10 for each desired temperature to construct a solubility curve.[11][12][13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound.

Caption: A flowchart of the isothermal saturation method for solubility determination.

References

- 1. Potassium carbonate-¹³C [myskinrecipes.com]

- 2. Potassium carbonate-13C 13C 98atom 122570-45-0 [sigmaaldrich.com]

- 3. Potassium carbonate (¹³C, 98%) - Cambridge Isotope Laboratories, CLM-152-1 [isotope.com]

- 4. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 5. Potassium carbonate | 584-08-7 [chemicalbook.com]

- 6. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 7. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Potassium Carbonate [commonorganicchemistry.com]

- 10. armandproducts.com [armandproducts.com]

- 11. fountainheadpress.com [fountainheadpress.com]

- 12. scribd.com [scribd.com]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

A Technical Guide to High-Purity Potassium Carbonate-¹³C for Researchers and Drug Development Professionals

Introduction

Potassium carbonate-¹³C (K₂¹³CO₃) is a stable, isotopically labeled inorganic compound crucial for a range of applications in scientific research and pharmaceutical development. Its incorporation of the heavy carbon isotope, ¹³C, makes it an invaluable tracer for metabolic studies, a starting material for the synthesis of complex ¹³C-labeled molecules, and a tool in nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and synthesis pathways for high-purity Potassium carbonate-¹³C, tailored for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

Several reputable chemical suppliers offer high-purity Potassium carbonate-¹³C. The choice of supplier often depends on the required isotopic enrichment, chemical purity, and available quantities. Below is a comparative summary of specifications from leading commercial sources.

| Supplier | Product Number | Isotopic Purity (atom % ¹³C) | Chemical Purity | Molecular Weight | CAS Number |

| Cambridge Isotope Laboratories | CLM-152-1 | 98% | ≥98% | 139.20 | 122570-45-0 |

| Sigma-Aldrich | 493287 | 98% | Not specified | 139.20 | 122570-45-0 |

| CP Lab Safety | Varies | min 98% | min 98% | 139.20 | 122570-45-0 |

| Eurisotop | CLM-152-1 | 98% | 98% | 139.20 | 122570-45-0 |

| BOC Sciences | Varies | 98% | Not specified | 139.20 | 122570-45-0 |

Synthesis of High-Purity Potassium Carbonate-¹³C

The commercial synthesis of high-purity Potassium carbonate-¹³C is analogous to the production of its unlabeled counterpart, with the critical difference being the use of an isotopically enriched carbon source. The most common method involves the reaction of high-purity potassium hydroxide (B78521) (KOH) with ¹³C-labeled carbon dioxide (¹³CO₂).

The overall reaction is:

2KOH + ¹³CO₂ → K₂¹³CO₃ + H₂O

This process is typically carried out in a controlled environment to ensure high yield and purity. The resulting Potassium carbonate-¹³C solution is then carefully dried to obtain the anhydrous salt.[1] Recrystallization can be employed as a further purification step to achieve the high chemical purity required for pharmaceutical and research applications.

Experimental Protocols for Quality Control

Ensuring the chemical purity and isotopic enrichment of Potassium carbonate-¹³C is paramount for its intended applications. The following sections detail generalized experimental protocols for these critical quality control assessments.

Chemical Purity Assessment by Titration

A standard acid-base titration is a reliable method for determining the chemical purity of potassium carbonate.[1][2] This method quantifies the total alkalinity of the sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the dried Potassium carbonate-¹³C sample.

-

Dissolution: Dissolve the sample in 50 mL of deionized water in a flask.

-

Indicator: Add 2-3 drops of a suitable indicator, such as methyl orange or bromocresol green.

-

Titration: Titrate the solution with a standardized 1 N sulfuric acid or hydrochloric acid solution until the endpoint is reached, indicated by a persistent color change of the indicator.[1][2]

-

Calculation: The purity is calculated based on the volume of the acid required to neutralize the carbonate. Each mL of 1 N sulfuric acid is equivalent to 69.11 mg of K₂CO₃.[2]

Isotopic Enrichment Analysis

The determination of the ¹³C isotopic enrichment is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS).

1. Quantitative ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct method for quantifying the abundance of the ¹³C isotope.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of Potassium carbonate-¹³C in a suitable solvent, such as D₂O, in an NMR tube. An internal standard may also be added for quantification.

-

Data Acquisition: Acquire the ¹³C NMR spectrum under quantitative conditions. This involves ensuring complete spin-lattice relaxation between scans, which may require a long relaxation delay.

-

Spectral Analysis: Integrate the area of the ¹³C signal corresponding to the carbonate.

-

Enrichment Calculation: The isotopic enrichment is determined by comparing the integral of the ¹³C signal to that of a known reference standard or by using an internal calibration method.

2. Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for determining isotopic ratios. For carbonates, this involves converting the sample to CO₂ gas for analysis.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the Potassium carbonate-¹³C sample is placed in a reaction vial.

-

Acid Digestion: The sample is reacted with an acid, typically anhydrous phosphoric acid, under vacuum to quantitatively convert the carbonate to CO₂ gas.[3]

-

Gas Introduction: The evolved ¹³CO₂ gas is purified and introduced into the mass spectrometer.

-

Mass Analysis: The mass spectrometer measures the ratio of the ion currents corresponding to the different isotopologues of CO₂ (e.g., mass 45 for ¹³C¹⁶O₂ and mass 44 for ¹²C¹⁶O₂).

-

Enrichment Calculation: The atom % ¹³C is calculated from the measured isotope ratios after correction for the natural abundance of other isotopes (e.g., ¹⁷O).

Applications in Research and Drug Development

High-purity Potassium carbonate-¹³C serves as a versatile reagent in several advanced applications:

-

Metabolic Flux Analysis: It is used as a tracer to study metabolic pathways in cells and organisms.

-

Synthesis of Labeled Compounds: It is a key starting material for the synthesis of ¹³C-labeled active pharmaceutical ingredients (APIs) and other complex organic molecules, enabling studies on drug metabolism and pharmacokinetics.[4]

-

NMR Spectroscopy: It can be used in specialized NMR experiments, including as a source for hyperpolarized ¹³C imaging agents.

The selection of high-purity Potassium carbonate-¹³C is a critical step for researchers and drug development professionals. A thorough understanding of the specifications offered by different commercial suppliers, coupled with robust in-house quality control procedures, ensures the reliability and accuracy of experimental results. The methodologies outlined in this guide provide a framework for the procurement, analysis, and effective utilization of this important isotopically labeled compound.

References

The Pivotal Role of Potassium Carbonate-¹³C as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as an indispensable tool in modern biological and pharmaceutical research, offering a dynamic window into the intricate network of metabolic pathways. Among the various stable isotopes, Carbon-13 (¹³C) has gained prominence for its ability to elucidate the flow of carbon atoms through metabolic transformations without the safety concerns associated with radioactive isotopes.[1] This guide focuses on the specific application of Potassium carbonate-¹³C (K₂¹³CO₃) as a stable isotope tracer. While less common than ¹³C-labeled glucose or glutamine, K₂¹³CO₃ provides a unique and powerful approach to investigate a critical class of metabolic reactions: carboxylations.

This document serves as a comprehensive technical resource, detailing the core principles, experimental methodologies, and data interpretation associated with the use of Potassium carbonate-¹³C in metabolic research and drug development.

Core Principles: Tracing Carboxylation Reactions

The fundamental utility of Potassium carbonate-¹³C lies in its ability to introduce a ¹³C-labeled carboxyl group into various metabolites. In aqueous solution, potassium carbonate exists in equilibrium with bicarbonate (HCO₃⁻) and dissolved carbon dioxide (CO₂). It is this pool of ¹³C-labeled inorganic carbon that serves as the substrate for carboxylase enzymes.[2]

Carboxylation reactions are fundamental to numerous metabolic pathways, including:

-

Anaplerosis: The replenishment of tricarboxylic acid (TCA) cycle intermediates. A key anaplerotic reaction is the conversion of pyruvate (B1213749) to oxaloacetate, catalyzed by pyruvate carboxylase.[3][4]

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, where pyruvate carboxylase plays a crucial initial role.[5]

-

Fatty Acid Synthesis: Acetyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a committed step in fatty acid biosynthesis.

-

Amino Acid Metabolism: Various carboxylation reactions are involved in the synthesis and degradation of amino acids.

By introducing K₂¹³CO₃ into a biological system, researchers can track the incorporation of the ¹³C label into these and other metabolites, thereby quantifying the flux through specific carboxylation pathways.[6]

The Significance of the Potassium Cation

While the primary focus is on the ¹³C label, the choice of the cation (potassium versus sodium) can have physiological implications. Potassium is the major intracellular cation and is crucial for maintaining the transmembrane electrochemical gradient, which is essential for nerve transmission, muscle contraction, and kidney function.[7] Alterations in extracellular potassium concentrations can influence cellular metabolism. While studies directly comparing Potassium carbonate-¹³C and Sodium bicarbonate-¹³C as tracers are scarce, it is plausible that the choice of cation could subtly influence metabolic responses, particularly in systems sensitive to ion homeostasis. Notably, some studies suggest that potassium bicarbonate and sodium bicarbonate may not be fully dissociated under physiological conditions, which could influence their metabolic availability.[8] Furthermore, potassium bicarbonate has been shown to reduce urinary calcium excretion and improve calcium balance, an effect not observed with sodium bicarbonate.[9]

Experimental Protocols

A successful tracer experiment using Potassium carbonate-¹³C requires meticulous planning and execution, from sample preparation to data analysis. The following sections outline generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Experiments

This protocol provides a framework for tracing ¹³C from K₂¹³CO₃ in cultured mammalian cells.

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluency in standard growth medium.

- Prepare a labeling medium by supplementing bicarbonate-free medium with a known concentration of Potassium carbonate-¹³C (e.g., 10 mM). Ensure the pH is adjusted to physiological levels (typically 7.4). The standard medium should also contain dialyzed fetal bovine serum to minimize the contribution of unlabeled precursors.

2. Isotope Labeling:

- Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

- Replace the standard medium with the prepared ¹³C-labeling medium.

- Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into intracellular metabolites. The optimal labeling time should be determined empirically and can range from minutes to hours depending on the metabolic pathway of interest.

3. Metabolite Extraction:

- Rapidly wash the cells with ice-cold PBS to halt metabolic activity.

- Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

- Centrifuge the cell lysate to pellet protein and cell debris.

- Collect the supernatant containing the polar metabolites.

4. Sample Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the samples if necessary for the chosen analytical method (e.g., for Gas Chromatography-Mass Spectrometry).

- Analyze the samples using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ¹³C enrichment in target metabolites.[10][11]

In Vivo Animal Studies

This protocol outlines a general procedure for in vivo tracing using K₂¹³CO₃.

1. Animal Preparation:

- Acclimate the animals (e.g., mice or rats) to the experimental conditions.

- Depending on the experimental question, animals may be fasted to induce specific metabolic states like gluconeogenesis.

2. Tracer Administration:

- Prepare a sterile, pH-neutral solution of Potassium carbonate-¹³C.

- Administer the tracer via an appropriate route, such as intravenous (IV) infusion or intraperitoneal (IP) injection. The choice of delivery method depends on the desired kinetics of tracer distribution.[12]

3. Tissue Collection:

- At predetermined time points after tracer administration, euthanize the animal.

- Rapidly excise the tissues of interest and freeze-clamp them in liquid nitrogen to instantly halt metabolic activity.

4. Metabolite Extraction:

- Homogenize the frozen tissue in a cold extraction solvent.

- Follow a similar procedure as the in vitro protocol for metabolite extraction and sample preparation.

5. Sample Analysis:

- Analyze the tissue extracts using LC-MS/MS or NMR to quantify the incorporation of ¹³C into metabolites.

Analytical Techniques for ¹³C Tracer Analysis

Mass Spectrometry (MS):

MS is a highly sensitive technique for detecting and quantifying ¹³C-labeled metabolites. By analyzing the mass isotopologue distribution (MID) of a metabolite, one can determine the number of ¹³C atoms incorporated.[13] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used platforms.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the positional labeling of ¹³C within a molecule. This is particularly useful for distinguishing between different metabolic pathways that may lead to the same overall ¹³C enrichment but with different labeling patterns. ¹³C NMR can directly detect the labeled carbon atoms, while ¹H NMR can be used to observe the effect of ¹³C on adjacent protons.[11][15]

Data Presentation and Interpretation

Quantitative data from ¹³C tracing experiments are crucial for understanding metabolic fluxes. The following tables summarize key data relevant to Potassium carbonate-¹³C tracer studies.

| Parameter | Value | Reference |

| Chemical Formula | K₂¹³CO₃ | N/A |

| Molecular Weight | 139.20 g/mol | [16] |

| Isotopic Purity | Typically >98% | [16] |

| ¹³C NMR Chemical Shift (in D₂O) | ~161-164 ppm | [16] |

Table 1: Physicochemical Properties of Potassium Carbonate-¹³C

| Metabolite | ¹³C Chemical Shift (ppm) | Pathway Indicated | Reference(s) |

| [¹³C]Bicarbonate | 161.9 | Tracer Pool | [3] |

| [1-¹³C]Aspartate | 175.5 | Pyruvate Carboxylase Activity | [3] |

| [1-¹³C]Malate | ~180 | TCA Cycle Anaplerosis | [17] |

| [4-¹³C]Malate | ~180 | TCA Cycle Anaplerosis | [17] |

| [1-¹³C]Alanine | 177.0 | Transamination | [3] |

Table 2: ¹³C NMR Chemical Shifts of Key Metabolites in K₂¹³CO₃ Tracing

Signaling Pathways and Logical Relationships

The activity of carboxylation enzymes is often regulated by upstream signaling pathways, providing a link between cellular signaling and metabolic flux. For instance, signaling pathways that promote cell growth and proliferation often upregulate anabolic processes, including those that rely on carboxylation reactions.

Experimental and Logical Workflows

The successful implementation of a ¹³C tracer study follows a logical workflow, from initial experimental design to final data interpretation.

Applications in Drug Development

The use of Potassium carbonate-¹³C as a tracer holds significant potential in the field of drug development.

-

Target Validation: By measuring the effect of a drug candidate on the flux through a specific carboxylation pathway, researchers can validate the engagement of the drug with its intended metabolic target.

-

Mechanism of Action Studies: Tracing the metabolic fate of ¹³C from K₂¹³CO₃ can help elucidate the mechanism of action of drugs that modulate metabolic pathways. For example, a drug that inhibits gluconeogenesis could be shown to reduce the incorporation of ¹³C into glucose.

-

Pharmacodynamic Biomarker Development: The measurement of ¹³C enrichment in specific metabolites following K₂¹³CO₃ administration could serve as a pharmacodynamic biomarker to assess the metabolic response to a drug in preclinical and clinical studies.[1]

-

Toxicity Assessment: Alterations in carboxylation-dependent pathways can be indicative of off-target drug effects. ¹³C tracing can help identify such metabolic liabilities early in the drug development process.

Conclusion

Potassium carbonate-¹³C is a valuable, albeit specialized, stable isotope tracer for the investigation of metabolic carboxylation reactions. Its application provides a direct measure of flux through critical anabolic pathways, offering insights that are complementary to those obtained with more conventional tracers like ¹³C-glucose. For researchers in basic science and drug development, the ability to specifically probe carboxylation reactions opens up new avenues for understanding cellular metabolism in health and disease, and for developing novel therapeutic interventions that target these fundamental processes. As analytical technologies continue to advance in sensitivity and resolution, the utility of specialized tracers like Potassium carbonate-¹³C is poised to expand, further enriching our understanding of the metabolic landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxylation - Wikipedia [en.wikipedia.org]

- 3. Assessment of hepatic pyruvate carboxylase activity using hyperpolarized [1-13C]-L-lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. [repository.cam.ac.uk]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Are sodium bicarbonate and potassium bicarbonate fully dissociated under physiological conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium bicarbonate, but not sodium bicarbonate, reduces urinary calcium excretion and improves calcium balance in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epic.awi.de [epic.awi.de]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

Unraveling Cellular Metabolism: A Technical Guide to 13C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 13C isotopic labeling, a powerful and indispensable technique for elucidating metabolic pathways and quantifying cellular fluxes. This document provides a comprehensive overview of the core concepts, detailed experimental methodologies, data interpretation, and critical applications in metabolic research and pharmaceutical development.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or an entire cell.[1] This is achieved by replacing one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] In the context of carbon metabolism, the heavy isotope 13C is used in place of the more abundant 12C.

The foundational principle involves providing cells or organisms with a substrate, such as glucose or glutamine, that has been enriched with 13C.[1] This "labeled" substrate is then taken up by the cells and assimilated into various metabolic networks.[1] As the 13C-labeled carbons traverse pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.

The key to this technique lies in the ability to detect and quantify the incorporation of 13C into these metabolites. This is primarily accomplished through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry separates molecules based on their mass-to-charge ratio, and the inclusion of 13C atoms results in a predictable increase in the mass of the metabolite.[1] This mass shift allows researchers to distinguish between unlabeled (M+0) and labeled (M+n, where 'n' is the number of 13C atoms) versions of a metabolite, providing a quantitative measure of isotope incorporation. This data, known as the mass isotopologue distribution (MID), is the primary output of many 13C labeling experiments.[1]

By analyzing the MIDs of various metabolites, scientists can deduce the relative activity of different metabolic pathways, a practice often referred to as metabolic flux analysis (MFA).[1] MFA is considered the gold standard for quantifying the rates of intracellular reactions (fluxes), offering a detailed and dynamic picture of cellular metabolism.[1] This quantitative approach is invaluable for understanding how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatments.[1]

Quantitative Data Presentation

The quantitative output of 13C labeling experiments is typically summarized in tables of mass isotopologue distributions (MIDs) and calculated metabolic fluxes.

Mass Isotopologue Distributions (MIDs)

The MID describes the fractional abundance of each isotopologue for a given metabolite. M+n represents the metabolite with 'n' carbons labeled with 13C.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |

| Citrate | M+0 | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 | |

| M+2 | 0.60 | 0.40 | |

| M+3 | 0.15 | 0.15 | |

| M+4 | 0.05 | 0.05 | |

| M+5 | 0.03 | 0.03 | |

| M+6 | 0.02 | 0.02 | |

| Aspartate | M+0 | 0.20 | 0.40 |

| M+1 | 0.10 | 0.15 | |

| M+2 | 0.15 | 0.10 | |

| M+3 | 0.50 | 0.30 | |

| M+4 | 0.05 | 0.05 |

Table 1: Example Mass Isotopologue Distribution (MID) data for Citrate and Aspartate from cells grown with [U-13C]-glucose, comparing a control group to a drug-treated group. This hypothetical data illustrates how a drug might alter the pattern of glucose carbon incorporation into the TCA cycle.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Cancer Cell Line) |

| Glutamate | M+0 | 0.15 | 0.10 |

| M+1 | 0.05 | 0.05 | |

| M+2 | 0.05 | 0.05 | |

| M+3 | 0.10 | 0.05 | |

| M+4 | 0.25 | 0.15 | |

| M+5 | 0.40 | 0.60 | |

| Malate | M+0 | 0.30 | 0.20 |

| M+1 | 0.05 | 0.05 | |

| M+2 | 0.10 | 0.05 | |

| M+3 | 0.15 | 0.20 | |

| M+4 | 0.40 | 0.50 |

Table 2: Example Mass Isotopologue Distribution (MID) data for Glutamate and Malate from cells traced with [U-13C5]-glutamine. This hypothetical data compares a control cell line to a cancer cell line, illustrating a potential increase in glutamine anaplerosis in the cancer cells.[2][3]

Metabolic Fluxes

From the MID data, metabolic fluxes can be calculated using computational models. These fluxes represent the rates of reactions within the metabolic network and are often normalized to a key uptake rate, such as glucose consumption.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 80 | -20% |

| Pentose Phosphate Pathway | 10 | 25 | +150% |

| Pyruvate Dehydrogenase (PDH) | 85 | 50 | -41% |

| Pyruvate Carboxylase (Anaplerosis) | 5 | 20 | +300% |

| Citrate Synthase (TCA Cycle Entry) | 90 | 70 | -22% |

Table 3: Example Metabolic Flux data calculated from MID data, comparing control cells to drug-treated cells. This table demonstrates how 13C labeling can quantify the rerouting of metabolic pathways in response to a therapeutic agent.[4]

Experimental Protocols

Detailed and meticulous experimental design and execution are critical for obtaining high-quality and reproducible 13C isotopic labeling data.

Protocol 1: Steady-State 13C-Glucose Tracing in Adherent Mammalian Cells

Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]-glucose

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. For a standard 6-well plate, a seeding density of 2 x 10^5 to 5 x 10^5 cells per well is a good starting point, depending on the cell line's growth rate. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in high-purity water. Supplement as required for the specific cell line (e.g., with glutamine, pyruvate, and other amino acids). Add 10% dFBS. Finally, add [U-13C6]-glucose to the desired final concentration (typically 5-25 mM).

-

Adaptation Phase: For steady-state analysis, it is crucial to achieve isotopic equilibrium. This is accomplished by adapting the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.[4]

-

Labeling: Aspirate the standard growth medium from the cells and wash each well once with pre-warmed PBS. Add the pre-warmed 13C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.[5] For kinetic experiments, labeling times can be much shorter, ranging from minutes to a few hours.[5]

-

Metabolite Quenching and Extraction:

-

Quickly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.

-

Incubate the plates at -80°C for 15 minutes to facilitate protein precipitation.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate and methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

The dried metabolite pellet can be stored at -80°C until analysis by MS or NMR.

-

Protocol 2: 13C-Glutamine Tracing for Anaplerosis and Reductive Carboxylation

Objective: To investigate the contribution of glutamine to the TCA cycle and biosynthetic pathways.

Materials:

-

Cell line of interest

-

Glutamine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C5]-glutamine or other specifically labeled glutamine tracers (e.g., [1-13C]-glutamine)[2]

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Seeding and Preparation of Labeling Medium: Follow steps 1 and 2 from Protocol 1, but use glutamine-free medium and supplement with the desired 13C-labeled glutamine (typically 2-4 mM).

-

Labeling and Incubation: The time required to reach isotopic steady state for TCA cycle intermediates when using a glutamine tracer is generally shorter than for glucose, often within a few hours.[2] A time course experiment is recommended to determine the optimal labeling duration for the specific cell line and pathway of interest.

-

Metabolite Quenching, Extraction, and Sample Processing: Follow steps 6-8 from Protocol 1.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex metabolic pathways and experimental procedures.

Applications in Drug Development

13C isotopic labeling is a transformative tool in drug discovery and development, providing critical insights at various stages of the pipeline.

Target Identification and Validation

By tracing the metabolic fate of a nutrient in the presence of a potential drug, researchers can identify the specific metabolic pathways and enzymes that are affected.[1] This can help confirm that a drug is engaging its intended target and elucidate the downstream metabolic consequences of inhibiting a specific enzyme. For example, if a drug is designed to inhibit an enzyme in the TCA cycle, 13C labeling can be used to demonstrate a buildup of the substrate of that enzyme and a decrease in its product, thus validating the drug's target engagement in a cellular context.

Mechanism of Action Studies

Understanding a drug's mechanism of action is crucial for its development and for predicting its efficacy and potential side effects. 13C isotopic labeling can provide a detailed map of the metabolic reprogramming induced by a drug.[4] For instance, if a drug is found to inhibit cell proliferation, 13C labeling can reveal whether this is due to the inhibition of glycolysis, the TCA cycle, or biosynthetic pathways that are essential for cell growth. This level of detail is often not achievable with other methods.

Elucidating Drug Metabolism and Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of a drug are key determinants of its pharmacokinetic profile.[6] By synthesizing a drug with a 13C label, its metabolic fate can be tracked in vivo.[6] This allows for the identification of drug metabolites and can provide insights into the pathways of drug clearance. This information is critical for optimizing a drug's properties, such as its half-life and bioavailability, and for assessing potential drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Telltale Carbon: A Technical Guide to Natural Abundance vs. 13C-Enriched Potassium Carbonate in Research and Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the journey of molecules through complex biological systems is paramount. Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C, with a mere 1.1% being the heavier, non-radioactive ¹³C isotope.[1] This natural abundance of ¹³C provides a baseline for certain analytical techniques, but it is the strategic enrichment of molecules with ¹³C that unlocks a deeper, more quantitative understanding of metabolic pathways. This guide provides an in-depth technical exploration of the applications of natural abundance versus ¹³C-enriched compounds, with a focus on the utility of potassium carbonate as a precursor and reagent, for researchers, scientists, and drug development professionals.

Fundamental Principles: The ¹³C Advantage

The key distinction between natural abundance and ¹³C-enriched compounds lies in the nuclear properties of the ¹³C isotope. Unlike the more abundant ¹²C, the ¹³C nucleus possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While NMR can be performed on samples at natural ¹³C abundance, the low percentage of this isotope results in significantly lower sensitivity compared to proton (¹H) NMR.[2][3]